N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide is a compound characterized by its unique bicyclo[1.1.1]pentane core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of electron-withdrawing groups and leaving groups to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound with high purity levels, ensuring its availability for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core allows it to engage in unique binding interactions, potentially modulating the activity of enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, making the compound a valuable tool for studying and manipulating biological systems .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound shares the bicyclo[1.1.1]pentane core and is used in similar applications.
3-Phenylbicyclo[1.1.1]pentan-1-amine: Another derivative of the bicyclo[1.1.1]pentane core, used in medicinal chemistry for lead optimization.
Uniqueness
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. These properties can enhance the compound’s reactivity and binding affinity, making it a valuable tool for various scientific and industrial applications.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-[(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide |
InChI |
InChI=1S/C11H17NO/c1-8(13)12-7-10-4-11(5-10,6-10)9-2-3-9/h9H,2-7H2,1H3,(H,12,13) |
InChI Key |
QZIMRYAKOSSPBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC12CC(C1)(C2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.